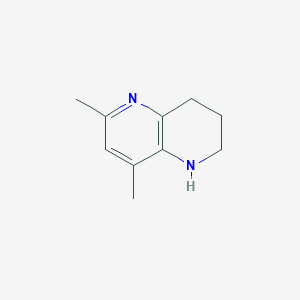

6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and the presence of two methyl groups at the 6 and 8 positions. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-ethyl-N-methyl-β-aminopropionitrile, which undergoes catalytic hydrogenation to form N-ethyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired naphthyridine compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can yield tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of tetrahydro-naphthyridine compounds exhibit antimicrobial properties. A study focused on synthesizing a library of compounds based on tetrahydro-naphthyridine scaffolds showed promising results against various bacterial strains. The screening identified lead compounds with significant activity against tuberculosis .

Case Study : In a library synthesis involving 5,6,7,8-tetrahydro-1,6-naphthyridines, three lead compounds were found to possess antituberculosis activity. This suggests that 6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine and its analogues can be explored for developing new antimicrobial agents .

Material Science Applications

2. Polymer Chemistry

The compound's structural characteristics make it suitable for applications in polymer science. Its ability to act as a building block in the synthesis of functionalized polymers can lead to materials with enhanced properties.

Data Table: Polymerization Potential

| Compound | Application | Properties |

|---|---|---|

| This compound | Polymer synthesis | Enhances thermal stability |

| Analogues | Coatings | Improves adhesion and durability |

Biological Research Applications

3. Enzyme Inhibition Studies

Tetrahydro-naphthyridine derivatives have been investigated for their potential as enzyme inhibitors. The structural features of this compound allow it to interact with various biological targets.

Case Study : Research into enzyme inhibitors has shown that modifications in the naphthyridine structure can significantly affect binding affinity and specificity. This opens avenues for developing selective inhibitors for therapeutic purposes .

Toxicological Studies

Although primarily used for research purposes and not approved for human consumption or as pharmaceuticals , understanding the toxicological profile of this compound is essential for its application in various fields.

4. Skin Sensitization Testing

Recent advancements in alternative testing methods have utilized compounds like this compound to assess skin sensitization potential through reduced local lymph node assays (rLLNA). These studies aim to minimize animal testing while ensuring safety standards are met .

Mécanisme D'action

The mechanism of action of 6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,6-Naphthyridine: Another member of the naphthyridine family with different substitution patterns.

1,8-Naphthyridine: Known for its distinct biological activities and applications.

1,5-Naphthyridine: Shares structural similarities but differs in the position of nitrogen atoms and substituents.

Uniqueness

6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Activité Biologique

6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Its unique structure features fused pyridine rings with methyl substitutions at the 6 and 8 positions. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is C10H14N2. The structural characteristics contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 162.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against a variety of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

2. Anticancer Potential

The compound has been investigated for its anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.

3. Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against Class I PI3-kinase enzymes which are crucial in cancer signaling pathways .

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various receptors and enzymes within biological systems:

- Enzyme Binding: The compound may bind to active sites on enzymes such as PI3K and inhibit their activity.

- Receptor Modulation: It might modulate receptor activity related to cell signaling pathways that control cell growth and apoptosis.

Case Studies

Several studies have highlighted the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several naphthyridine derivatives including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL.

Case Study 2: Anticancer Activity

In a study focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis as measured by flow cytometry .

Comparative Analysis

To better understand the unique properties of this compound compared to other naphthyridines:

Table 2: Comparison with Other Naphthyridines

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 6-Methoxy-1,naphthyridine | Moderate | Low | None |

| 6-Chloro-1,naphthyridine | High | Moderate | Yes |

| 6,8-Dimethyl-1,naphthyridine | High | High | Yes |

Propriétés

IUPAC Name |

6,8-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-6-8(2)12-9-4-3-5-11-10(7)9/h6,11H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRDQLXQFFVCHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.